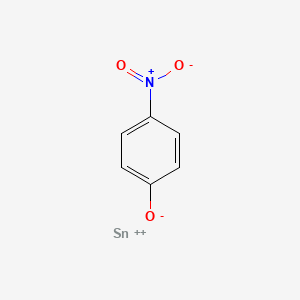![molecular formula C20H16ClN4NaO4S B13761613 Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt CAS No. 68959-01-3](/img/structure/B13761613.png)
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with chloro and azo groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by azo coupling with 4-chloroaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Oxidized azo compounds and sulfonic acid derivatives.
Reduction: Corresponding amines and sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical assays or interaction with cellular components in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid
- 4-Chlorobenzenesulfonic acid
- 4-Ethoxybenzenesulfonic acid
- Azo compounds with different substituents
Uniqueness
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt is unique due to the combination of chloro, ethoxy, and azo groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68959-01-3 |
|---|---|
Formule moléculaire |
C20H16ClN4NaO4S |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
sodium;4-chloro-3-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H17ClN4O4S.Na/c1-2-29-17-9-7-16(8-10-17)23-22-14-3-5-15(6-4-14)24-25-20-13-18(30(26,27)28)11-12-19(20)21;/h3-13H,2H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
KCZQZVXCJSWDIK-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



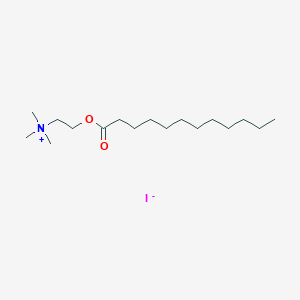

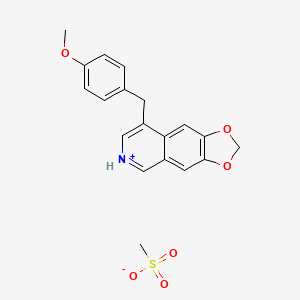
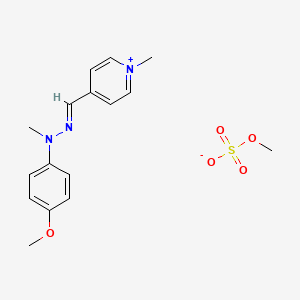
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
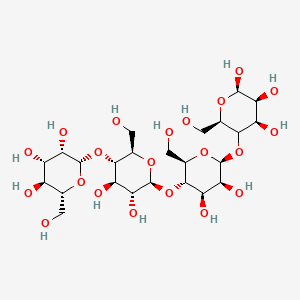

![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)


![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)

